molecular formula C7H12O B1584985 1-Methoxycyclohexene CAS No. 931-57-7

1-Methoxycyclohexene

Cat. No. B1584985
Key on ui cas rn: 931-57-7
M. Wt: 112.17 g/mol
InChI Key: HZFQGYWRFABYSR-UHFFFAOYSA-N
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Patent
US04045422

Procedure details

1,1-Dimethoxy-2-nitrosocyclohexane dimer was prepared as described in Example 1 from 1-methoxycyclohexene (46.8 g., 0.417 mole), methyl nitrite (30.6 g., 0.501 mole) and boron trifluoride-etherate (0.25 ml., 0.28 g., 2.0 × 10-3 mole) in 250 ml. of sulfur dioxide. The crude nitroso dimer, 76.0 g. of a gummy yellow-green solid still containing traces of sulfur dioxide, was obtained by the method described earlier. Without purification, the dimer was subjected to isomerizing conditions in methanol/sodium methoxide solution. Filtration through celite (to remove colloidal solids that had formed) and evaporation afforded 66.0 g. of an off-white slightly moist solid. Recrystallization from 180 ml. of ether at -70° C. gave 26.8 g. (37.2%) of 1,1-dimethoxy-2-oximinocyclohexane as colorless fine needles, m.p. 112°-116° C. An additional 2.9 g. (4.0%) of slightly impure oxime was obtained from the mother liquor as a white powder, m.p. 105°-112° C.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1.[N:9](OC)=[O:10].B(F)(F)F.C[CH2:18][O:19]CC.[S:22](=[O:24])=[O:23]>>[CH3:1][O:2][C:3]1([O:19][CH3:18])[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[N:9]=[O:10].[S:22](=[O:24])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
46.8 g
Type
reactant
Smiles
COC1=CCCCC1
Step Two
Name
Quantity
30.6 g
Type
reactant
Smiles
N(=O)OC
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Five
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1(C(CCCC1)N=O)OC
Name
Type
product
Smiles
S(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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